molecular formula C6H7NOS B142129 1-(5-Aminothiophen-2-yl)ethanone CAS No. 128327-59-3

1-(5-Aminothiophen-2-yl)ethanone

Cat. No.: B142129
CAS No.: 128327-59-3
M. Wt: 141.19 g/mol
InChI Key: ZCNRCSLSOFXYLL-UHFFFAOYSA-N
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Description

1-(5-Aminothiophen-2-yl)ethanone is an organic compound that belongs to the class of aminothiophenes It features a thiophene ring substituted with an amino group at the 5-position and an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Aminothiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-acetylthiophene with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the aminothiophene derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminothiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aminothiophenes.

Scientific Research Applications

1-(5-Aminothiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(5-Aminothiophen-2-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiophene: Lacks the ethanone group, making it less versatile in certain synthetic applications.

    5-Aminothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanone group, leading to different reactivity and applications.

    1-(2-Aminothiophen-3-yl)ethanone: Isomer with the amino group at a different position, resulting in different chemical properties.

Uniqueness

1-(5-Aminothiophen-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both an amino group and an ethanone group allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(5-aminothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNRCSLSOFXYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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